4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TFP or TFP-piperidine and is a potent inhibitor of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a crucial role in the regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases.
Applications De Recherche Scientifique
Therapeutic Potential in Type II Diabetes
Research into derivatives of 1,2,4-triazoles, structurally related to 4-(2H-1,2,3-triazol-2-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine, has identified potent inhibitors of the α-glucosidase enzyme, indicating potential therapeutic applications in the management of type II diabetes. These derivatives have shown better efficacy than acarbose, a commercially available α-glucosidase inhibitor, emphasizing their promise as new drug candidates for treating this condition (Aziz ur-Rehman et al., 2018).
Role in Drug Metabolism Studies
The compound has been implicated in studies examining the oxidative metabolism of novel antidepressants, such as Lu AA21004, by human liver microsomes and enzymes. Understanding the metabolic pathways and the enzymes involved offers insights into the compound's role in the metabolism of pharmaceutical agents, highlighting its utility in the development and optimization of drug therapies (Mette G. Hvenegaard et al., 2012).
Application in Synthesis and Characterization of Complex Molecules
The compound and its derivatives have been utilized in synthesizing complex molecules with potential pharmacological activities. For instance, derivatives related to multidrug-resistant tuberculosis (MDR-TB) were synthesized, isolated, and characterized, demonstrating the compound's role in developing treatments against resistant bacterial strains (S. Jayachandra et al., 2018).
Investigating Polymorphism and Crystallization Processes
Studies on ASP3026, a novel inhibitor containing a similar structural motif, have detailed the identification of polymorphs and the influence of crystallization parameters on nucleation. Such research underscores the importance of understanding polymorphism in the pharmaceutical development process, aiding in the design of solid formulations with optimal stability and bioavailability (K. Takeguchi et al., 2015).
Propriétés
IUPAC Name |
4-(triazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c15-14(16,17)24-12-1-3-13(4-2-12)25(22,23)20-9-5-11(6-10-20)21-18-7-8-19-21/h1-4,7-8,11H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIUXNAJOSMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.